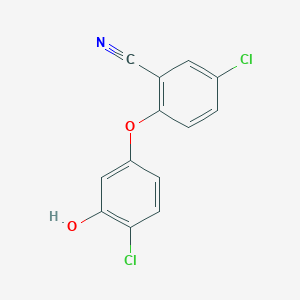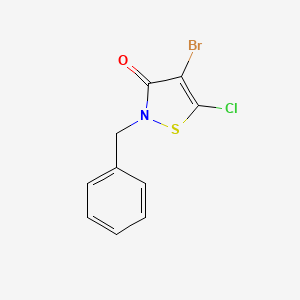![molecular formula C22H37BrSi4 B14466472 {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 72190-76-2](/img/structure/B14466472.png)
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is a complex organosilicon compound It features a bromo(diphenyl)silyl group attached to a methanetriyl backbone, which is further bonded to three trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of diphenylsilane with bromine to form bromo(diphenyl)silane. This intermediate is then reacted with a methanetriyl precursor and trimethylsilyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The compound can be reduced using hydride donors like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the silicon centers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Reduction: Hydride donors in aprotic solvents.
Oxidation: Oxidizing agents in aqueous or organic solvents.
Major Products
Substitution: Formation of new silyl derivatives.
Reduction: Formation of silanes with reduced silicon centers.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric protection, while the bromo(diphenyl)silyl group can participate in electrophilic or nucleophilic reactions. The pathways involved often include the formation of silicon-carbon or silicon-oxygen bonds, which contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Commonly used in hydrosilylation reactions.
Trimethylsilyl chloride: Widely used as a silylating agent.
Uniqueness
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of a bromo(diphenyl)silyl group with three trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
72190-76-2 |
|---|---|
Fórmula molecular |
C22H37BrSi4 |
Peso molecular |
493.8 g/mol |
Nombre IUPAC |
bromo-diphenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37BrSi4/c1-24(2,3)22(25(4,5)6,26(7,8)9)27(23,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
Clave InChI |
JGGUWCOPTRKVPS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
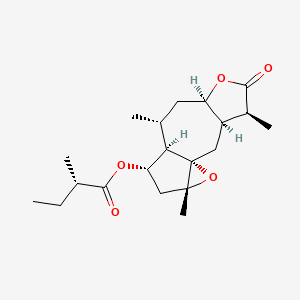
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)


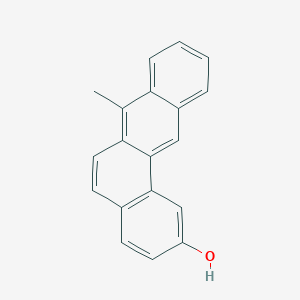
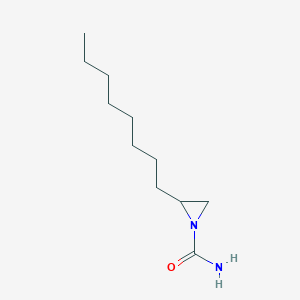
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
